molecular formula C10H11Cl B1614075 2-Chloro-3-(3-methylphenyl)-1-propene CAS No. 731772-16-0

2-Chloro-3-(3-methylphenyl)-1-propene

Cat. No. B1614075
CAS RN: 731772-16-0
M. Wt: 166.65 g/mol
InChI Key: TVWFKYCFNFQIAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, p-Chlorocresol is synthesized from the monochlorination of 3-methylphenol at position 4 . Another example is the synthesis of trifluoromethylpyridines, which involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine .

Scientific Research Applications

Antimicrobial Activity

The compound has been explored for its potential in creating new antimicrobial agents. Research indicates that derivatives of 2-Chloro-3-(3-methylphenyl)-1-propene can be synthesized to form compounds with optimized antimicrobial activity, particularly against bacterial and fungal strains .

Chemical Synthesis

In the realm of chemical synthesis, this compound serves as a precursor for various molecular transformations. It’s used to synthesize complex molecules that could have applications in developing new chemical entities for pharmaceuticals and other industries .

Pharmaceuticals

The pharmaceutical industry investigates the use of 2-Chloro-3-(3-methylphenyl)-1-propene in drug development. Its derivatives are examined for their therapeutic potential, including anti-inflammatory and anticancer properties .

Biotechnology

Biotechnological applications include the development of bioactive compounds. The structural motif of 2-Chloro-3-(3-methylphenyl)-1-propene is utilized to create molecules that may interact with biological systems, potentially leading to advancements in biotechnological research .

Agriculture

In agriculture, compounds derived from 2-Chloro-3-(3-methylphenyl)-1-propene are studied for their use as pesticides or plant growth regulators. The goal is to enhance crop protection and yield through chemical means .

Food Industry

While direct applications in the food industry are not prominent, the compound’s derivatives could be used in food packaging materials or as intermediates in the synthesis of food additives that require specific chemical properties .

Cosmetics

The cosmetic industry could benefit from derivatives of 2-Chloro-3-(3-methylphenyl)-1-propene in the formulation of beauty products, particularly those requiring antimicrobial properties to extend shelf life or enhance product safety .

Environmental Science

Environmental science research may utilize this compound in the study of environmental pollutants. Its derivatives could help in the development of sensors or neutralizing agents for chlorinated organic compounds found in various ecosystems .

properties

IUPAC Name

1-(2-chloroprop-2-enyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWFKYCFNFQIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641121
Record name 1-(2-Chloroprop-2-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(3-methylphenyl)-1-propene

CAS RN

731772-16-0
Record name 1-(2-Chloroprop-2-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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